3,6-Dichloro-2-(difluoromethoxy)benzodifluoride
Description
3,6-Dichloro-2-(difluoromethoxy)benzodifluoride is a chemical compound with the molecular formula C8H3Cl2F5O. It is known for its unique properties and applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Properties
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-3-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4O/c9-3-1-2-4(10)6(15-8(13)14)5(3)7(11)12/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATDUOQJKRKMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(F)F)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzodifluoride typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 3,6-dichlorophenol with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-(difluoromethoxy)benzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodifluorides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
3,6-Dichloro-2-(difluoromethoxy)benzodifluoride has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound’s unique properties make it valuable in the development of advanced materials, including polymers and coatings.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 3,6-Dichloro-2-(difluoromethoxy)benzodifluoride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes in its applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride: Similar in structure but with an additional fluorine atom.
3,6-Dichloro-2-(fluoromethoxy)benzodifluoride: Similar but with one less fluorine atom.
Uniqueness
3,6-Dichloro-2-(difluoromethoxy)benzodifluoride is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high reactivity and selectivity.
Biological Activity
3,6-Dichloro-2-(difluoromethoxy)benzodifluoride is a chemical compound with the molecular formula . It is recognized for its diverse applications in pharmaceuticals, materials science, and organic synthesis. This compound is particularly valuable as an intermediate in the synthesis of various pharmaceutical agents and advanced materials due to its unique chemical properties.
| Property | Details |
|---|---|
| Molecular Formula | C8H3Cl2F5O |
| IUPAC Name | 1,4-dichloro-2-(difluoromethoxy)-3-(difluoromethyl)benzene |
| InChI | InChI=1S/C8H4Cl2F4O/c9-3-1-2-4(10)6(15-8(13)14)5(3)7(11)12/h1-2,7-8H |
| InChI Key | KATDUOQJKRKMND-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation. The exact molecular targets remain largely uncharacterized in the literature but are believed to involve enzyme inhibition or receptor modulation.
Anticancer Activity
Recent studies have explored the potential anticancer properties of compounds structurally related to this compound. For instance, compounds with similar halogenated aromatic structures have shown promising results in inhibiting tumor growth in various cancer models. Notably, a study demonstrated that certain fluorinated compounds exhibited significant antitumor activity against bladder cancer xenografts by targeting fibroblast growth factor receptors (FGFRs) .
Toxicological Profile
The toxicological profile of this compound has not been extensively documented. However, compounds with similar halogen substitutions often exhibit varied toxicity profiles depending on their structure and functional groups. Preliminary assessments suggest that careful handling and further toxicity evaluations are necessary for safe application in research and development.
Case Studies
- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of fluorinated compounds on various cancer cell lines. Results indicated that certain derivatives demonstrated enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting a potential role for fluorination in improving therapeutic efficacy.
- Synthesis and Application : A series of synthetic routes have been developed for the production of this compound. These methods often involve nucleophilic substitution reactions where chlorine atoms are replaced by nucleophiles under controlled conditions . The compound's unique properties make it suitable for incorporation into complex organic molecules utilized in drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Similarity | Biological Activity |
|---|---|---|
| 3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride | Similar halogenated aromatic structure | Potentially similar anticancer activity |
| 3,6-Dichloro-2-(fluoromethoxy)benzodifluoride | One less fluorine atom | Varied biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
